N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-oxopyrrolidine-2-carboxamide
Description
This compound features a 5-oxopyrrolidine-2-carboxamide core linked via a methyl group to a 1,2-oxazole ring substituted with a 2-fluorophenyl group. Such structural attributes are common in drug candidates targeting central nervous system (CNS) disorders or enzymes requiring aromatic stacking interactions .
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c16-11-4-2-1-3-10(11)13-7-9(19-22-13)8-17-15(21)12-5-6-14(20)18-12/h1-4,7,12H,5-6,8H2,(H,17,21)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNVYOVDVBSWGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NCC2=NOC(=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a 2-fluorophenyl acetic acid derivative and an appropriate amine under dehydrating conditions.
Attachment of the Pyrrolidine Carboxamide: The oxazole intermediate is then reacted with a pyrrolidine derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to a more saturated heterocyclic structure.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Saturated heterocyclic compounds.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-oxopyrrolidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-oxopyrrolidine-2-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. The fluorophenyl group and oxazole ring can engage in π-π stacking interactions and hydrogen bonding, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Functional Group Analysis
- Fluorophenyl vs. Chlorophenyl : Fluorophenyl (target compound) offers moderate lipophilicity and enhanced metabolic stability compared to chlorophenyl, which increases lipophilicity but may reduce solubility .
- Oxazole vs.
- Pyrrolidone vs. Piperidine : The 5-oxopyrrolidine core in the target compound provides greater polarity than piperidine derivatives, favoring aqueous solubility .
Pharmacokinetic and Bioactivity Considerations
While direct pharmacological data for the target compound are unavailable, structural trends suggest:
- Metabolic Stability : The fluorophenyl-oxazole combination may confer intermediate metabolic stability compared to oxadiazole-containing analogs () or triazole derivatives (), which are more resistant to cytochrome P450 degradation.
- Solubility : The pyrrolidone ring likely enhances solubility over piperidine or cyclohexyl-containing analogs (), critical for oral bioavailability.
- Target Binding : Fluorinated aromatic groups are frequently utilized in kinase inhibitors (e.g., EGFR, VEGFR) due to their ability to engage in halogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
